Cas no 1903313-37-0 (3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine)

3-{1-(2,4-Difluorobenzoyl)azetidin-3-yloxy}pyridine is a heterocyclic compound featuring a pyridine core linked to an azetidine ring via an ether bond, with a 2,4-difluorobenzoyl substituent. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the azetidine moiety contributes to conformational rigidity, improving target binding affinity. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. The compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other therapeutic agents. High purity and well-characterized synthesis routes ensure reproducibility for research applications.
3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine structure
1903313-37-0 structure
Product name:3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine
CAS No:1903313-37-0
MF:C15H12F2N2O2
MW:290.264790534973
CID:5950343
PubChem ID:92066351

3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine
    • 1903313-37-0
    • (2,4-difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
    • (2,4-difluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
    • AKOS025331677
    • 3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
    • F6360-9363
    • Inchi: 1S/C15H12F2N2O2/c16-10-3-4-13(14(17)6-10)15(20)19-8-12(9-19)21-11-2-1-5-18-7-11/h1-7,12H,8-9H2
    • InChI Key: GFJZRNOFXNCSDH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(N1CC(C1)OC1C=NC=CC=1)=O)F

Computed Properties

  • Exact Mass: 290.08668395g/mol
  • Monoisotopic Mass: 290.08668395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • XLogP3: 2

3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6360-9363-20mg
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
20mg
$99.0 2023-09-09
Life Chemicals
F6360-9363-20μmol
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6360-9363-2mg
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
2mg
$59.0 2023-09-09
Life Chemicals
F6360-9363-75mg
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
75mg
$208.0 2023-09-09
Life Chemicals
F6360-9363-1mg
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
1mg
$54.0 2023-09-09
Life Chemicals
F6360-9363-50mg
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
50mg
$160.0 2023-09-09
Life Chemicals
F6360-9363-5μmol
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6360-9363-30mg
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
30mg
$119.0 2023-09-09
Life Chemicals
F6360-9363-15mg
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
15mg
$89.0 2023-09-09
Life Chemicals
F6360-9363-3mg
3-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine
1903313-37-0
3mg
$63.0 2023-09-09

Additional information on 3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine

3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine: A Promising Compound in Medicinal Chemistry

3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine (CAS No. 1903313-37-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidine derivatives, which have shown promise in various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

The core structure of 3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine consists of a pyridine ring linked to an azetidine moiety through an oxygen atom. The 2,4-difluorobenzoyl group attached to the azetidine ring imparts additional stability and modulates the compound's pharmacological properties. The presence of fluorine atoms is particularly noteworthy, as they can enhance the lipophilicity and metabolic stability of the molecule, thereby improving its bioavailability and pharmacokinetic profile.

Recent studies have explored the potential of 3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine in various therapeutic areas. One notable application is its use as a potential anti-inflammatory agent. In vitro experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine has also shown promise in neuroprotective applications. Preclinical studies using animal models have indicated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the modulation of oxidative stress and the inhibition of neuroinflammation.

The pharmacokinetic properties of 3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine have been extensively studied to optimize its therapeutic potential. In vivo studies have shown that this compound exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Furthermore, it has demonstrated low toxicity in preclinical safety assessments, which is a crucial factor for its development as a therapeutic agent.

The structural versatility of 3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine also allows for further chemical modifications to enhance its efficacy and selectivity. Researchers are actively exploring the synthesis of analogs with varying substituents on the pyridine and azetidine rings to identify compounds with improved pharmacological profiles. These efforts are driven by the goal of developing more potent and selective drugs for treating a wide range of diseases.

In conclusion, 3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine (CAS No. 1903313-37-0) represents a promising lead compound in medicinal chemistry with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, contributing to advancements in drug discovery and development.

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